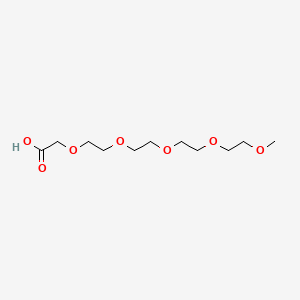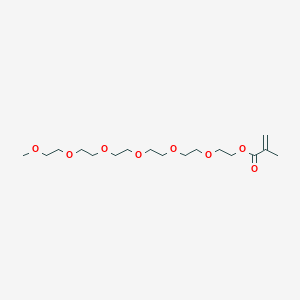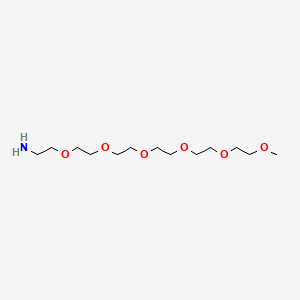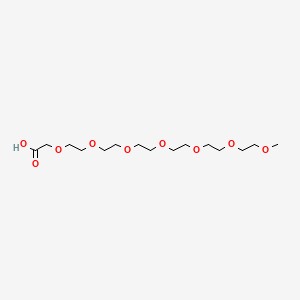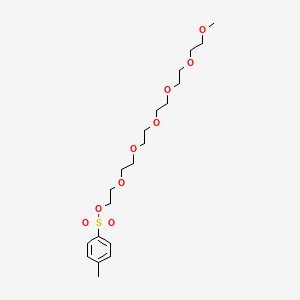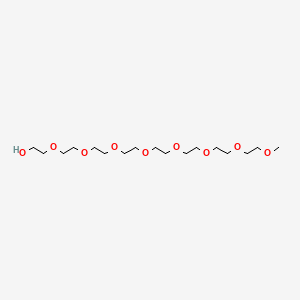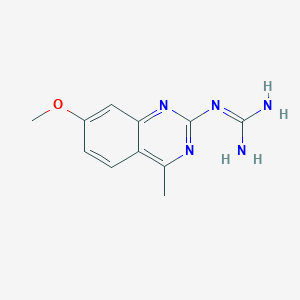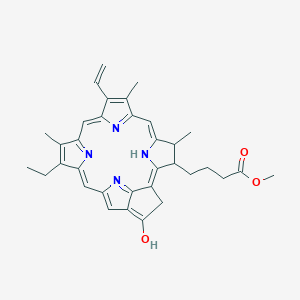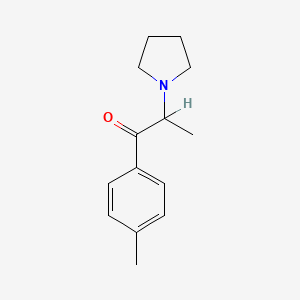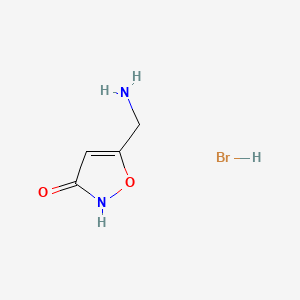
毒蝇碱氢溴酸盐
概述
描述
Muscimol hydrobromide is a potent compound widely used in neuroscientific research. It is a structural analog of gamma-aminobutyric acid (GABA) and is known for its agonist activity at certain receptor sites . Muscimol hydrobromide is derived from muscimol, a psychoactive constituent found in certain species of mushrooms, such as Amanita muscaria .
科学研究应用
Muscimol hydrobromide is extensively used in scientific research due to its ability to modulate neuronal excitability and synaptic transmission . Some of its applications include:
Neuroscience: Used to study the function of GABA receptors and their role in regulating neuronal activity.
Pharmacology: Employed in experiments to understand the effects of GABAergic transmission on behavior and neurological disorders.
Electrophysiology: Utilized in brain slice preparations to investigate the ionic mechanisms underlying receptor activity.
Medical Research: Studied for its potential therapeutic effects in treating conditions such as epilepsy and Parkinson’s disease.
作用机制
Muscimol hydrobromide primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system . The molecular targets include various subunits of the GABA-A receptor, such as alpha-1, beta-3, and gamma-2 .
安全和危害
未来方向
生化分析
Biochemical Properties
Muscimol hydrobromide plays a significant role in biochemical reactions by acting as a potent agonist for ionotropic GABA-A receptors . It mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This interaction decreases neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system . Muscimol hydrobromide interacts with various enzymes, proteins, and other biomolecules, primarily influencing synaptic transmission and neural circuit dynamics .
Cellular Effects
Muscimol hydrobromide exerts significant effects on various types of cells and cellular processes. It enhances inhibitory neurotransmission and protects neurons from excitotoxic damage . By activating GABA-A receptors, muscimol hydrobromide influences cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate neural circuit dynamics and overall GABAergic inhibition in physiological and pathological states .
Molecular Mechanism
At the molecular level, muscimol hydrobromide exerts its effects by binding to the same site on the GABA-A receptor complex as GABA itself . This binding leads to the opening of chloride channels, resulting in hyperpolarization of neurons and decreased neuronal excitability . Muscimol hydrobromide’s ability to mimic GABA and activate these receptors is crucial for its role in enhancing inhibitory neurotransmission and protecting neurons from excitotoxic damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of muscimol hydrobromide change over time. Studies have shown that the effects of muscimol hydrobromide generally disappear between 12 and 36 hours after administration . This temporal profile is important for understanding the stability, degradation, and long-term effects of muscimol hydrobromide on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of muscimol hydrobromide vary with different dosages in animal models. For instance, in endotoxemic mice, muscimol hydrobromide significantly increased the survival rate and inhibited the inflammatory response in a dose-dependent manner . Higher doses of muscimol hydrobromide can result in strong intoxication and side effects such as vomiting . Understanding the dosage effects is crucial for determining the therapeutic and toxic thresholds of muscimol hydrobromide in animal models .
Metabolic Pathways
Muscimol hydrobromide is involved in various metabolic pathways, primarily through its interaction with GABA-A receptors . By mimicking GABA, muscimol hydrobromide activates these receptors, leading to changes in metabolic flux and metabolite levels . The compound’s role in modulating inhibitory neurotransmission is central to its metabolic effects .
Transport and Distribution
Muscimol hydrobromide is transported and distributed within cells and tissues through its interaction with GABA-A receptors . It is instrumental in regulating neuronal excitability and synaptic transmission . The compound’s distribution within the central nervous system is crucial for its effects on neural circuits and behavior .
Subcellular Localization
The subcellular localization of muscimol hydrobromide is primarily at the GABA-A receptors on the neuronal membrane . By binding to these receptors, muscimol hydrobromide exerts its inhibitory effects on neuronal excitability . The compound’s localization and activity are essential for its role in modulating inhibitory neurotransmission and protecting neurons from excitotoxic damage .
准备方法
Muscimol hydrobromide is primarily obtained from natural sources, such as poisonous flies and mushrooms. These plants contain the compound, which is then extracted and purified . The synthetic route involves the reaction of muscimol with hydrobromic acid to form muscimol hydrobromide. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product .
化学反应分析
Muscimol hydrobromide undergoes various chemical reactions, including:
Oxidation: Muscimol hydrobromide can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: Muscimol hydrobromide can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Muscimol hydrobromide is unique due to its high affinity and specificity for GABA-A receptors. Similar compounds include:
Ibotenic Acid: Another psychoactive compound found in Amanita muscaria, which is a precursor to muscimol.
Muscazone: A compound related to muscimol, also found in Amanita muscaria.
Muscimol hydrobromide stands out due to its potent agonist activity and its extensive use in neuroscientific research.
属性
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18174-72-6 | |
| Record name | Muscimol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18174-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muscimol hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Muscimol hydrobromide interact with its target and what are the downstream effects?
A1: Muscimol hydrobromide is a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABAA receptor at a site distinct from that of GABA itself, leading to the opening of chloride ion channels. [, , , , , ] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is responsible for the diverse pharmacological effects of Muscimol hydrobromide, including its anxiolytic, sedative, and muscle relaxant properties. [, , , , , ]
Q2: What is the structural characterization of Muscimol hydrobromide?
A2: While the provided abstracts do not explicitly mention the molecular formula or weight of Muscimol hydrobromide, they consistently highlight its function as a GABAA receptor agonist. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.
Q3: The research mentions the administration of Muscimol hydrobromide directly into specific brain regions like the amygdala and nucleus accumbens. How does the location of administration affect its effects?
A3: The effects of Muscimol hydrobromide are highly localized, meaning that its action is restricted to the site of administration. [, , , ] This characteristic is evident in studies where injections into different brain regions, such as the amygdala or nucleus accumbens, elicit distinct behavioral responses. [, , , ] For example, intra-amygdala injections of Muscimol hydrobromide have been shown to produce anxiolytic-like effects in animal models, [, , ] while injections into the nucleus accumbens attenuate naloxone-induced morphine withdrawal symptoms. [] These findings underscore the importance of targeted administration for achieving specific therapeutic outcomes.
Q4: The studies mention both "high-anxiety" and "low-anxiety" rats. How do these individual differences in anxiety levels influence the effects of Muscimol hydrobromide?
A4: Research suggests that the anxiolytic effects of Muscimol hydrobromide are more pronounced in high-anxiety rats compared to their low-anxiety counterparts. [, ] For instance, in the elevated plus-maze test, Muscimol hydrobromide increased open-arm exploration (indicative of reduced anxiety) only in high-anxiety rats. [, ] This differential response highlights the importance of considering individual variability in anxiety levels when investigating the therapeutic potential of GABAA receptor agonists.
Q5: The studies also suggest hemispheric lateralization in the effects of Muscimol hydrobromide on anxiety. Could you elaborate on this?
A5: Intriguingly, research indicates that the left and right amygdala may respond differently to Muscimol hydrobromide. [, , ] Some studies found that injections into the left amygdala of high-anxiety rats produced more pronounced anxiolytic effects than injections into the right amygdala. [, , ] This lateralization suggests a potential asymmetry in the GABAergic system within the amygdala and highlights the need for further research to fully understand the complex interplay between brain hemisphere, GABAA receptor activation, and anxiety regulation.
Q6: What are the implications of these findings for the development of new anxiolytic therapies?
A6: The localized and specific action of Muscimol hydrobromide, coupled with the observed individual and hemispheric differences in response, underscores the complexity of targeting the GABAergic system for therapeutic purposes. [, , , ] Future research should focus on developing drug delivery strategies that allow for precise targeting of specific brain regions and consider individual variability in anxiety levels and GABAergic system function. Such advancements could lead to more effective and personalized anxiolytic therapies with fewer side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



